1H and 11B NMR chemical shifts for (3-Phenylprop-1-en-1-yl)boronic acid
1H and 11B NMR chemical shifts for (3-Phenylprop-1-en-1-yl)boronic acid
Comprehensive NMR Characterization of (3-Phenylprop-1-en-1-yl)boronic Acid: 1 H and 11 B Spectral Dynamics
Executive Summary
(3-Phenylprop-1-en-1-yl)boronic acid—often referred to as cinnamylboronic acid or (E)-3-phenylprop-1-enylboronic acid—is a highly versatile alkenylating agent. The (E)-isomer is thermodynamically favored and is predominantly utilized in1 and the 2. For researchers and drug development professionals, rigorous structural characterization of this building block is critical. This whitepaper provides an in-depth, mechanistic guide to the 1 H and 11 B Nuclear Magnetic Resonance (NMR) spectral dynamics of this compound, detailing the causality behind chemical shifts, spin-spin coupling, and the exact experimental protocols required to prevent common analytical artifacts like boroxine formation and glass-induced background noise.
Molecular Architecture & Electronic Causality
The molecular architecture of (3-Phenylprop-1-en-1-yl)boronic acid ( C9H11BO2 ) dictates its unique NMR signature. The boron atom is sp2 hybridized, leaving an empty p -orbital orthogonal to the trigonal planar B(OH)2 group. This empty orbital acts as a strong π -acceptor, participating in conjugation with the adjacent alkene.
Because of this resonance effect ( CH2=CH−B(OH)2↔+CH2−CH=B−(OH)2 ), the β -alkenyl carbon becomes highly electron-deficient. Consequently, the proton attached to the β -carbon is significantly deshielded compared to the α -proton. Furthermore, the 11 B nucleus possesses a nuclear spin of I=3/2 . The asymmetric electric field gradient (EFG) around the boron nucleus drives rapid quadrupolar relaxation, which broadens the signals of directly adjacent protons (the α -alkenyl proton) and complicates standard acquisition parameters, a phenomenon well-documented in3.
Spin-spin coupling pathways and electronic effects in (3-Phenylprop-1-en-1-yl)boronic acid.
Quantitative Data Presentation
Table 1: Summarized 1 H NMR Chemical Shifts
Data representative of acquisition in DMSO- d6 at 400 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Rationale |
| -B(OH)₂ | 7.80 - 8.00 | Broad Singlet (br s) | - | 2H | Broadened by ¹¹B quadrupolar relaxation and rapid proton exchange. |
| Phenyl (Ar-H) | 7.20 - 7.35 | Multiplet (m) | - | 5H | Overlapping ortho, meta, and para aromatic protons. |
| β-Alkenyl (CH) | 6.55 - 6.75 | Doublet of Triplets (dt) | 18.0, 6.0 | 1H | Strongly deshielded by boron's empty p-orbital (π-acceptor effect). |
| α-Alkenyl (CH) | 5.40 - 5.60 | Doublet of Triplets (dt) | 18.0, 1.5 | 1H | Less deshielded; signal is often broadened by proximity to the ¹¹B nucleus. |
| Methylene (CH₂) | 3.40 - 3.55 | Doublet of Doublets (dd) | 6.0, 1.5 | 2H | Shielded relative to alkene; split primarily by the adjacent β-alkenyl proton. |
Table 2: Summarized 11 B NMR Chemical Shifts
Data representative of acquisition at 128 MHz.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Line Width (h₁/₂ , Hz) | Reference Standard |
| ¹¹B | 28.0 - 30.0 | Broad Singlet (br s) | ~200 - 400 | BF₃·OEt₂ (0.0 ppm) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural verification, the analytical workflow must be treated as a self-validating system. Boronic acids are notoriously difficult to characterize due to their propensity to dehydrate into cyclic boroxines (trimers) and the interference of borosilicate glass in 11 B NMR. The following protocol utilizes 4 and standard organoboron methodologies to guarantee high-fidelity spectra.
Step-by-Step Methodology
Step 1: Sample Preparation & Solvent Selection
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Action: Weigh 15-20 mg of (3-Phenylprop-1-en-1-yl)boronic acid under an inert atmosphere. Dissolve immediately in 0.6 mL of anhydrous DMSO- d6 .
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Causality: In non-polar solvents like CDCl3 , boronic acids spontaneously dehydrate to form complex mixtures of monomers and boroxine trimers, resulting in overlapping, uninterpretable multiplet signals. DMSO acts as a Lewis base, coordinating to the empty p -orbital of boron. This coordination breaks up boroxine anhydrides, locking the molecule into a single, sharp monomeric species.
Step 2: NMR Tube Selection
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Action: Transfer the solution to a high-purity Quartz NMR tube rather than standard glass.
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Causality: Standard Type I Class A borosilicate glass contains approximately 10% B2O3 . When acquiring 11 B spectra, the probe will detect the glass tube itself, generating a massive, rolling baseline artifact from 0 to 20 ppm that easily obscures the analyte signal at ~29 ppm. Quartz tubes are entirely boron-free.
Step 3: 1 H NMR Acquisition Parameters
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Action: Acquire at 400-600 MHz using 16 to 64 scans. Set the relaxation delay (D1) to 2.0 seconds.
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Causality: The 2.0s delay ensures complete T1 relaxation of the methylene and phenyl protons, allowing for accurate integration values (2H and 5H, respectively) to confirm sample purity.
Step 4: 11 B NMR Acquisition Parameters & Background Suppression
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Action: Acquire at 128 MHz (for a 400 MHz spectrometer) using 256 scans. Set the relaxation delay (D1) to 0.1 seconds . If a quartz tube is unavailable, utilize a Spin-Echo pulse sequence (e.g., zgse on Bruker systems).
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Causality: The 11 B nucleus undergoes extremely rapid quadrupolar relaxation, meaning its T1 time is fractions of a second. A short D1 allows for rapid pulsing without signal saturation, maximizing the signal-to-noise ratio. If borosilicate glass must be used, the spin-echo sequence exploits the difference in T2 relaxation times. The solid glass has a microsecond T2 , while the liquid sample has a millisecond T2 . The echo delay allows the glass signal to completely decay before the receiver turns on, yielding a perfectly flat baseline.
Optimized experimental workflow for the NMR acquisition of air-sensitive boronic acids.
References
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